molecular formula C6Br3Cl3 B15078563 1,2,3-Tribromo-4,5,6-trichloro-benzene CAS No. 13075-00-8

1,2,3-Tribromo-4,5,6-trichloro-benzene

Cat. No.: B15078563
CAS No.: 13075-00-8
M. Wt: 418.1 g/mol
InChI Key: IHTCQYOMBIVIBF-UHFFFAOYSA-N
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Description

1,2,3-Tribromo-4,5,6-trichloro-benzene is a polyhalogenated aromatic compound with three bromine atoms at positions 1, 2, and 3 and three chlorine atoms at positions 4, 5, and 6 on the benzene ring. The molecular formula is C₆Br₃Cl₃, with an average molecular mass of 418.128 g/mol (calculated). Its isomerism and halogen substitution pattern significantly influence its chemical stability, polarity, and environmental behavior .

Properties

CAS No.

13075-00-8

Molecular Formula

C6Br3Cl3

Molecular Weight

418.1 g/mol

IUPAC Name

1,2,3-tribromo-4,5,6-trichlorobenzene

InChI

InChI=1S/C6Br3Cl3/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

IHTCQYOMBIVIBF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Br)Br)Br)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Tribromo-4,5,6-trichloro-benzene can be synthesized through the bromination and chlorination of benzene derivatives. The process typically involves the use of bromine and chlorine in the presence of a catalyst or under specific reaction conditions to ensure selective halogenation .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tribromo-4,5,6-trichloro-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .

Mechanism of Action

The mechanism by which 1,2,3-tribromo-4,5,6-trichloro-benzene exerts its effects involves interactions with molecular targets and pathways. The compound’s halogen atoms can form halogen bonds with other molecules, influencing their reactivity and stability. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1,2,4-Tribromo-3,5,6-trichlorobenzene

The positional isomer 1,2,4-Tribromo-3,5,6-trichlorobenzene (CAS: 13075-01-9) shares the same molecular formula (C₆Br₃Cl₃ ) but differs in bromine/chlorine substitution patterns. Key differences include:

  • Physical Properties: Average mass: 418.128 g/mol . Monoisotopic mass: 413.661569 g/mol .
Property 1,2,3-Tribromo-4,5,6-trichloro-benzene (Target) 1,2,4-Tribromo-3,5,6-trichlorobenzene (Isomer)
Molecular Formula C₆Br₃Cl₃ C₆Br₃Cl₃
Average Mass (g/mol) ~418.128 (inferred) 418.128
Substitution Pattern Bromines at 1,2,3; chlorines at 4,5,6 Bromines at 1,2,4; chlorines at 3,5,6

Trichlorobenzene Isomers

Trichlorobenzenes (C₆H₃Cl₃) are simpler analogs with only chlorine substituents. Key comparisons:

  • 1,2,3-Trichlorobenzene (CAS: 87-61-6): Boiling Point: 218–220°C . Melting Point: 52–54°C . Hydrophobicity: Log Kₒw (octanol-water partition coefficient) ≈ 4.02, indicating high lipid solubility .
  • 1,2,4-Trichlorobenzene (CAS: 120-82-1):
    • Boiling Point: 213–214°C .
    • Melting Point: 16–17°C .
    • Volatility: Higher vapor pressure than 1,2,3-isomer due to symmetrical substitution .
  • 1,3,5-Trichlorobenzene (CAS: 108-70-3):
    • Boiling Point: 208°C .
    • Melting Point: 63–65°C .
Property 1,2,3-Trichlorobenzene 1,2,4-Trichlorobenzene 1,3,5-Trichlorobenzene
Boiling Point (°C) 218–220 213–214 208
Melting Point (°C) 52–54 16–17 63–65
Log Kₒw ~4.02 ~4.11 ~4.25

Key Insight : The addition of bromine in this compound increases molecular mass and hydrophobicity compared to trichlorobenzenes, likely enhancing environmental persistence .

Other Halogenated Analogs

3,4,5-Tribromo-toluene
  • Structure : Methyl group at position 1; bromines at 3,4,4.
  • Properties : Higher volatility than fully halogenated benzenes due to the methyl group .
3,4,5-Trichloroveratrole (1,2,3-Trichloro-4,5-dimethoxybenzene)
  • Structure : Methoxy groups at 4,5; chlorines at 1,2,3.
  • Properties : Methoxy groups increase solubility in polar solvents compared to fully halogenated analogs .
Compound Key Substituents Boiling Point (°C) Solubility
This compound Br (1,2,3); Cl (4,5,6) Not reported Low (inferred)
3,4,5-Tribromo-toluene Br (3,4,5); CH₃ (1) ~280 (estimated) Moderate in organics
3,4,5-Trichloroveratrole Cl (1,2,3); OCH₃ (4,5) Not reported High in polar solvents

Environmental and Industrial Implications

  • Persistence : Brominated compounds like this compound are more resistant to microbial degradation than chlorinated analogs due to stronger C-Br bonds .
  • Synthetic Challenges : Positional isomerism complicates synthesis; catalysts like FeCl₃ or SbCl₃ influence isomer ratios in halogenation reactions .

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